N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide
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Overview
Description
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse pharmacological properties. This compound is particularly noted for its potential as a phosphoinositide 3-kinase inhibitor, which makes it a candidate for various therapeutic applications .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a wide range of targets, including antibacterial, antifungal , anti-inflammatory , antiviral , antimalarial , and anti-HIV activities . They can also serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors .
Mode of Action
Thiazole derivatives are known to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 . They are also involved in the development of pain therapy drugs .
Biochemical Pathways
Thiazole derivatives are known to act as fibrinogenic receptor antagonists with antithrombotic activity , and as new bacterial DNA gyrase B inhibitors . Pyrano [2,3-d]thiazoles show a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to possess a broad spectrum of pharmacological activities .
Action Environment
The stability and efficacy of thiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) . It potently inhibits PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . The compound interacts with these enzymes, inhibiting their activity and thus playing a significant role in biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory activity on PI3Ks . By inhibiting these enzymes, the compound can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, PI3Ks play a crucial role in several cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with PI3Ks . By binding to these enzymes, the compound inhibits their activity, leading to changes in cell signaling pathways and gene expression . This inhibition can lead to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3Ks, which plays a key role in intracellular signaling .
Metabolic Pathways
Given its inhibitory activity on PI3Ks , it is likely that the compound interacts with metabolic pathways involving these enzymes.
Subcellular Localization
Given its activity on PI3Ks , it is likely that the compound localizes to areas of the cell where these enzymes are present
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide typically involves multiple steps starting from commercially available substancesThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained in good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a phosphoinositide 3-kinase inhibitor, which is crucial in cell signaling pathways.
Medicine: Potential therapeutic applications in treating diseases such as cancer, due to its inhibitory effects on key enzymes.
Industry: Possible use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects.
Uniqueness
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide stands out due to its specific inhibitory activity against phosphoinositide 3-kinase, which is not as prominently observed in other similar compounds. This unique activity makes it a valuable candidate for further research and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10(2)14(20)18-12-7-5-11(6-8-12)15-19-13-4-3-9-17-16(13)21-15/h3-10H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEZWCAJEOKNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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